2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide
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Description
The compound “2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), a thioxo group (a sulfur atom double-bonded to an oxygen atom), and an acetamide group (an acetyl group attached to an amide group). The benzyl group is substituted with a chlorine atom, and the phenyl group is substituted with two fluorine atoms .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves various chemical reactions, highlighting the versatility and reactivity of 2-thioxoacetamide derivatives. For example, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide was synthesized using Gewald reaction conditions, illustrating the methodological diversity in accessing thiophene derivatives with potential biological activities (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides demonstrates the compound's role as a building block for complex heterocyclic structures (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Biological Activities
Studies have shown that derivatives of 2-thioxoacetamide exhibit significant biological activities. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to 2-thioxoacetamides, displayed promising antitumor and antioxidant activities, suggesting their potential in developing anticancer therapies (Hamama, Gouda, Badr, & Zoorob, 2013). Moreover, the antimicrobial activity of novel armed thiophene derivatives underscores the importance of 2-thioxoacetamide and its analogs in creating effective antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Al-showiman, Kheder, Wadood, Rauf, Bawazeer, & Hadda, 2016).
Advanced Materials and Chemical Research
The unique properties of 2-thioxoacetamide derivatives also find applications in materials science and chemical research. For example, the study on new fluorine-containing thieno[2,3-b]pyridine derivatives demonstrates the potential of such compounds in developing materials with specific electronic properties (Buryi, Dotsenko, Aksenov, & Aksenova, 2019). Additionally, the self-transformation of cyanothioacetamide in the presence of bases highlights interesting chemical behaviors that can be leveraged in synthetic chemistry (Dyachenko, 2012).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2,5-difluorophenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c16-10-3-1-9(2-4-10)8-19-15(22)14(21)20-13-7-11(17)5-6-12(13)18/h1-7H,8H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJGTIWZWTUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)C(=O)NC2=C(C=CC(=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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